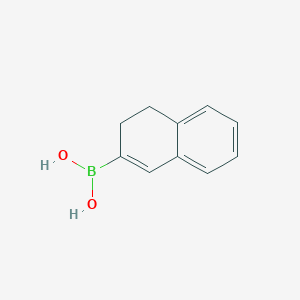
Acide (3,4-dihydronaphtalén-2-yl)boronique
Vue d'ensemble
Description
“(3,4-Dihydronaphthalen-2-yl)boronic acid” is a boron-containing compound . Boronic acids have been growing in interest, especially after the discovery of the drug bortezomib . They have been found to have several activities such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems . The molecular modification by the introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .
Physical And Chemical Properties Analysis
Boronic acids have unique physicochemical properties . They are considered Lewis acids, having a pKa value of 4–10 . The specific physical and chemical properties of “(3,4-Dihydronaphthalen-2-yl)boronic acid” are not detailed in the retrieved sources.Applications De Recherche Scientifique
Diodes organiques électroluminescentes (OLED)
Acide (3,4-dihydronaphtalén-2-yl)boronique : les dérivés ont été synthétisés pour une utilisation dans les OLED. Ces composés présentent des propriétés fluorescentes et sont étudiés pour leur potentiel d'émission de lumière bleue, ce qui est crucial pour le développement de produits d'affichage à faible coût .
Agents antitumoraux
Les dérivés de cet acide boronique se sont avérés prometteurs en tant qu'inhibiteurs de Bcl-2. Bcl-2 est une protéine qui régule la mort cellulaire (apoptose), et son inhibition peut conduire au développement de nouveaux médicaments anticancéreux. Certains dérivés ont démontré des activités anticancéreuses significatives contre diverses lignées cellulaires néoplasiques humaines .
Applications de détection
Les acides boroniques, y compris l'this compound, sont connus pour leur capacité à former des esters cycliques avec les diols, ce qui entraîne des changements de fluorescence. Cette propriété est utilisée dans le développement de capteurs pour détecter les glucides et d'autres substances .
Capteurs fluorescents
En s'appuyant sur leurs capacités de détection, ces composés à base d'acide boronique sont développés en tant que capteurs fluorescents. Ils peuvent détecter une gamme de substances, du glucose et du ribose aux catécholamines et aux espèces réactives de l'oxygène, mettant en évidence leur polyvalence en matière de détection biochimique .
Électrophorèse et technologies de séparation
L'interaction des acides boroniques avec les protéines et leur manipulation est un domaine en plein essor. Ces composés sont utilisés en électrophorèse pour la séparation des molécules glyquées, démontrant leur utilité dans les méthodes analytiques .
Développement thérapeutique
Les acides boroniques sont utilisés dans le développement de thérapeutiques, en particulier dans les domaines du marquage biologique, de la modification des protéines et des systèmes de libération contrôlée tels que la libération d'insuline. Leur interaction avec les diols est essentielle à leur fonction dans ces applications .
Hydrolyse de la cellulose
Un polymère bifonctionnel incorporant l'this compound a été utilisé pour l'hydrolyse de la cellulose. Cette application met en évidence le rôle du composé dans les procédés industriels et la science des matériaux .
Science des matériaux
Enfin, la partie acide boronique de ce composé est essentielle à la création de nouveaux matériaux. Il est utilisé dans la construction de microparticules pour les méthodes analytiques et dans les polymères pour diverses applications industrielles .
Mécanisme D'action
Target of Action
The primary target of the compound (3,4-Dihydronaphthalen-2-yl)boronic acid is the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The (3,4-Dihydronaphthalen-2-yl)boronic acid interacts with its targets through a process called transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The (3,4-Dihydronaphthalen-2-yl)boronic acid affects the SM coupling reaction pathway . The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes .
Pharmacokinetics
The compound is known to be relatively stable and readily prepared , suggesting that it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the action of (3,4-Dihydronaphthalen-2-yl)boronic acid is the formation of new carbon-carbon bonds via the SM coupling reaction . This allows for the creation of complex molecules, contributing to the synthesis of a wide range of chemical compounds .
Analyse Biochimique
Biochemical Properties
(3,4-Dihydronaphthalen-2-yl)boronic acid plays a crucial role in biochemical reactions, primarily as a reagent in Suzuki–Miyaura coupling reactions. This reaction is widely used for the formation of carbon-carbon bonds, which is essential in the synthesis of complex organic molecules. The boronic acid group in (3,4-Dihydronaphthalen-2-yl)boronic acid interacts with palladium catalysts to facilitate the transmetalation step in the Suzuki–Miyaura coupling reaction .
In addition to its role in organic synthesis, (3,4-Dihydronaphthalen-2-yl)boronic acid has been shown to interact with various enzymes and proteins. For instance, it can inhibit the activity of certain proteases by forming reversible covalent bonds with the active site serine residues. This interaction can modulate the activity of these enzymes, making (3,4-Dihydronaphthalen-2-yl)boronic acid a potential candidate for the development of enzyme inhibitors .
Cellular Effects
The effects of (3,4-Dihydronaphthalen-2-yl)boronic acid on cellular processes are diverse and depend on the specific cell type and contextFor example, (3,4-Dihydronaphthalen-2-yl)boronic acid has been shown to inhibit the activity of certain kinases, leading to alterations in cell signaling pathways that regulate cell proliferation and apoptosis.
Furthermore, (3,4-Dihydronaphthalen-2-yl)boronic acid can affect gene expression by modulating the activity of transcription factors and other regulatory proteins. This can result in changes in the expression levels of genes involved in various cellular processes, including cell cycle regulation, DNA repair, and stress response .
Molecular Mechanism
At the molecular level, (3,4-Dihydronaphthalen-2-yl)boronic acid exerts its effects through several mechanisms. One of the primary mechanisms is the formation of reversible covalent bonds with the active sites of enzymes, leading to enzyme inhibition or activation. For example, the boronic acid group can form a covalent bond with the hydroxyl group of serine residues in the active site of proteases, thereby inhibiting their activity .
Additionally, (3,4-Dihydronaphthalen-2-yl)boronic acid can interact with metal ions, such as zinc and magnesium, which are essential cofactors for many enzymes. By binding to these metal ions, (3,4-Dihydronaphthalen-2-yl)boronic acid can modulate the activity of metalloenzymes and influence various biochemical pathways .
Temporal Effects in Laboratory Settings
The stability and degradation of (3,4-Dihydronaphthalen-2-yl)boronic acid in laboratory settings are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in the presence of water, leading to the formation of boronic acid derivatives .
Over time, the effects of (3,4-Dihydronaphthalen-2-yl)boronic acid on cellular function can change due to its degradation and the accumulation of its metabolites. Long-term exposure to this compound has been associated with alterations in cellular metabolism and gene expression, which can impact cell viability and function .
Dosage Effects in Animal Models
The effects of (3,4-Dihydronaphthalen-2-yl)boronic acid in animal models vary with different dosages. At low doses, this compound has been shown to have minimal toxic effects and can modulate enzyme activity and cell signaling pathways without causing significant adverse effects . At high doses, (3,4-Dihydronaphthalen-2-yl)boronic acid can induce toxicity, leading to cellular damage and apoptosis .
Threshold effects have been observed in studies where the compound exhibits a dose-dependent response, with low doses having beneficial effects on enzyme inhibition and high doses causing toxic effects. These findings highlight the importance of optimizing the dosage of (3,4-Dihydronaphthalen-2-yl)boronic acid for therapeutic applications .
Metabolic Pathways
(3,4-Dihydronaphthalen-2-yl)boronic acid is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites that can influence metabolic flux and metabolite levels .
Propriétés
IUPAC Name |
3,4-dihydronaphthalen-2-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BO2/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h1-4,7,12-13H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPXMEYHPXJQPHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=CC=CC=C2CC1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00623253 | |
| Record name | 3,4-Dihydronaphthalen-2-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00623253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
521917-51-1 | |
| Record name | 3,4-Dihydronaphthalen-2-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00623253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Chloro-6-(methylsulfonyl)benzo[d]thiazole](/img/structure/B1370720.png)
![2-Chloro-5-(trifluoromethyl)benzo[d]thiazole](/img/structure/B1370723.png)
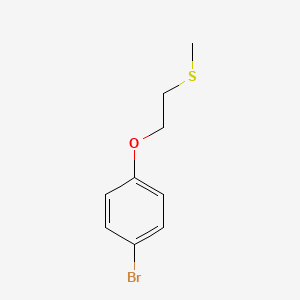
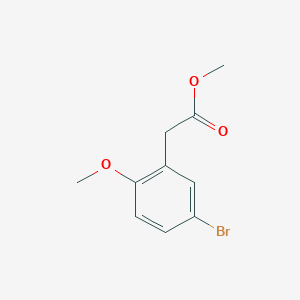

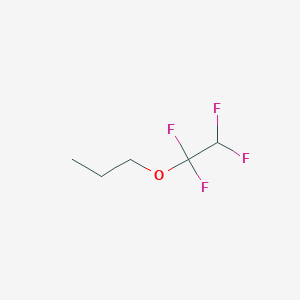
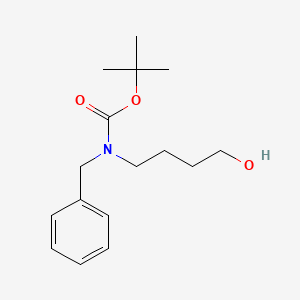
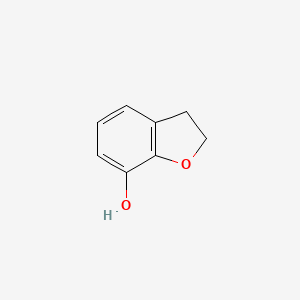
![2-[3-(Triphenyl-lambda~5~-phosphanylidene)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1370738.png)
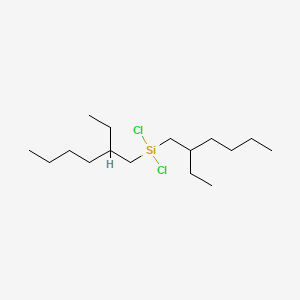
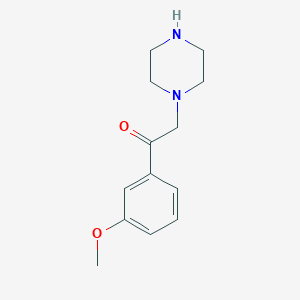

![2-Chlorooxazolo[4,5-b]pyridine](/img/structure/B1370745.png)